REACTION_CXSMILES
|
[NH2:1][C:2](=[NH:9])[CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5].C1CCN2C(=NCCC2)CC1.C(O[CH:24]=[CH:25][C:26](=O)[C:27]([F:30])([F:29])[F:28])C>C(#N)C>[NH2:9][C:2]1[N:1]=[C:26]([C:27]([F:30])([F:29])[F:28])[CH:25]=[CH:24][C:3]=1[C:4]([O:6][CH2:7][CH3:8])=[O:5]
|
Name
|
|
Quantity
|
19.5 g
|
Type
|
reactant
|
Smiles
|
NC(CC(=O)OCC)=N
|
Name
|
|
Quantity
|
20.6 g
|
Type
|
reactant
|
Smiles
|
C(C)OC=CC(C(F)(F)F)=O
|
Name
|
|
Quantity
|
18.6 g
|
Type
|
reactant
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Name
|
|
Quantity
|
18.6 g
|
Type
|
reactant
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred for 3 hours at 80° C
|
Duration
|
3 h
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure from the reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
the residue was concentrated to half the original volume
|
Type
|
ADDITION
|
Details
|
Ice water was added
|
Type
|
CUSTOM
|
Details
|
Crystals precipitated
|
Type
|
CUSTOM
|
Details
|
therefrom were separated by filtration
|
Type
|
DISSOLUTION
|
Details
|
were dissolved in ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The filtrate was extracted with ethyl acetate
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
EXTRACTION
|
Details
|
the organic phase extracted
|
Type
|
WASH
|
Details
|
the resultant was washed with brine
|
Type
|
CUSTOM
|
Details
|
was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (ethyl acetate:n-hexane=1:9 to 1:4)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)OCC)C=CC(=N1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 63.3% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |